molecular formula C7H7BrO2 B14018412 2-(Methoxy-d3)-4-bromophenol CAS No. 1185310-16-0

2-(Methoxy-d3)-4-bromophenol

Cat. No.: B14018412
CAS No.: 1185310-16-0
M. Wt: 206.05 g/mol
InChI Key: WHSIIJQOEGXWSN-FIBGUPNXSA-N
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Description

2-(Methoxy-d3)-4-bromophenol is a deuterated derivative of 4-bromophenol, where the methoxy group is labeled with deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving reaction mechanisms, metabolic pathways, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy-d3)-4-bromophenol typically involves the bromination of 2-(Methoxy-d3)-phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the para position relative to the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of deuterated methanol in the synthesis ensures the incorporation of deuterium into the methoxy group .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-d3)-4-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxy-d3)-4-bromophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxy-d3)-4-bromophenol depends on its specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various metabolic pathways. The presence of the bromine atom can also influence the reactivity and interaction of the compound with biological molecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar structure but without the bromine atom and deuterium labeling.

    4-Bromophenol: Lacks the methoxy group and deuterium labeling.

    2-(Methoxy-d3)-phenol: Similar but without the bromine atom.

Uniqueness

2-(Methoxy-d3)-4-bromophenol is unique due to its combination of deuterium labeling and bromine substitution. This dual modification allows for specific applications in isotopic labeling studies and reactions involving halogenated phenols. The deuterium labeling provides insights into reaction mechanisms and metabolic pathways, while the bromine atom offers additional reactivity for further chemical modifications .

Properties

CAS No.

1185310-16-0

Molecular Formula

C7H7BrO2

Molecular Weight

206.05 g/mol

IUPAC Name

4-bromo-2-(trideuteriomethoxy)phenol

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3

InChI Key

WHSIIJQOEGXWSN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)O

Origin of Product

United States

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